Keap1-Nrf2 probe

Description

Significance of Oxidative Stress and Cellular Redox Homeostasis

Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive molecules. aginganddisease.org ROS, such as superoxide (B77818) and hydroxyl radicals, are naturally produced as byproducts of cellular metabolic processes, most notably mitochondrial respiration. aginganddisease.orgmdpi.com While they have roles in cellular signaling, their excessive accumulation can inflict substantial damage to vital cellular components like DNA, proteins, and lipids. aginganddisease.orgmdpi.com This oxidative damage is a contributing factor to the aging process and the onset of numerous diseases, including cancer, neurodegenerative conditions, and cardiovascular disorders. aginganddisease.orgmdpi.com

Cellular redox homeostasis is the meticulous regulation of the balance between oxidants and antioxidants within cells. This equilibrium is fundamental for normal cellular operations, allowing ROS-utilizing signaling pathways to function correctly without causing extensive oxidative harm. aginganddisease.org Cells are equipped with an intricate network of antioxidant defenses to counteract surplus ROS and preserve this balance. This network includes antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, along with non-enzymatic antioxidants such as glutathione and thioredoxin. aginganddisease.orgmdpi.commdpi.com

The Keap1-Nrf2 Pathway: A Central Regulator of Antioxidant and Detoxification Responses

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway serves as a critical sensor and regulator of cellular responses to both oxidative and electrophilic stress. frontiersin.orgnih.govphysiology.org In normal, non-stressed conditions, the Nrf2 protein is held in the cytoplasm by its inhibitor, Keap1. frontiersin.orgnih.gov Keap1 promotes the continuous ubiquitination and subsequent breakdown of Nrf2 by the proteasome, which maintains low intracellular levels of Nrf2. frontiersin.orgnih.gov

Upon cellular exposure to oxidative stress or electrophilic agents, specific cysteine residues in the Keap1 protein undergo modification. frontiersin.orgnih.govnih.gov This alteration induces a conformational change in Keap1, hindering its ability to target Nrf2 for degradation. frontiersin.orgnih.govnih.gov Consequently, newly synthesized Nrf2 can build up, move into the nucleus, and attach to specific DNA sequences known as Antioxidant Response Elements (AREs) found in the promoter regions of its target genes. frontiersin.orgnih.gov This binding triggers the transcription of an extensive array of over 200 cytoprotective genes. These genes are involved in various protective processes, including the synthesis of antioxidants (like enzymes for glutathione production), the detoxification of foreign substances (such as phase I and II enzymes), and the transport of drugs. frontiersin.orgnih.gov This orchestrated gene expression program aims to restore redox homeostasis and shield the cell from damage.

Definition and Role of Chemical Probes in Biological Research

A chemical probe is a small molecule crafted to selectively bind to a particular biological target, like a protein, to investigate its function within a cell or organism. nih.govwikipedia.org In contrast to drugs, the main goal of a chemical probe is not therapeutic; instead, it functions as a research instrument to unravel biological pathways and confirm the validity of therapeutic targets. nih.govthermofisher.kr High-quality chemical probes are distinguished by their strong potency, high specificity, and a well-understood mechanism of action, enabling researchers to precisely control the activity of their target protein. nih.govwikipedia.orgfebs.org They are essential for dissecting intricate biological processes, pinpointing new drug targets, and comprehending the molecular underpinnings of diseases. oup.com

Rationale for the Development and Application of Keap1-Nrf2 Specific Chemical Probes

The Keap1-Nrf2 pathway's central function in cellular protection makes it a compelling target for therapeutic strategies in a multitude of diseases linked to oxidative stress. researchgate.net To create effective treatments, a thorough understanding of the pathway's regulation and its downstream consequences is crucial. researchgate.net Keap1-Nrf2 specific chemical probes are indispensable tools for gaining this insight. febs.org

These probes enable researchers to:

Examine the basic biology of the Keap1-Nrf2 pathway: By selectively turning the pathway on or off, probes help clarify the precise functions of Nrf2 in various cell types and disease models. researchgate.net

Validate the Keap1-Nrf2 pathway as a therapeutic target: Probes can simulate the effects of potential drugs, offering proof that modulating the pathway can have a positive impact in a disease setting. thermofisher.kr

Discover and characterize new regulators of the pathway: Chemical probes can be employed in screening assays to find new proteins or small molecules that affect Keap1-Nrf2 signaling.

Investigate the therapeutic possibilities of Nrf2 activation: Nrf2-activating probes can be used to study the protective outcomes of enhancing the antioxidant response in different disease models, including those for neurodegeneration, cancer, and inflammatory conditions. bohrium.com

Overview of Keap1-Nrf2 Probe Categories and Their Research Utility

Chemical probes that target the Keap1-Nrf2 pathway are generally classified by their mechanism of action. The main categories are Nrf2 activators, also known as Nrf2 inducers. These probes work by disrupting the Keap1-Nrf2 interaction, which leads to the stabilization and activation of Nrf2. nih.gov

These activators are further divided into:

Covalent Electrophilic Probes: This is the most prevalent type of Nrf2 activator. nih.gov They are reactive molecules that create covalent bonds with the highly reactive cysteine sensors in Keap1. mdpi.comnih.gov This modification mimics the effect of oxidative stress, prompting Keap1 to release Nrf2. nih.gov Well-known examples include sulforaphane (B1684495), which is found in broccoli, and synthetic compounds like bardoxolone (B1667749) methyl. acs.org Their value lies in their powerful activation of the pathway, which allows for a strong induction of Nrf2 target genes for research purposes. ucl.ac.uk

Non-covalent, Competitive Inhibitors: A more recent and highly desirable class of probes, these molecules are engineered to bind to the pocket on Keap1 where Nrf2 typically attaches. nih.govresearchgate.net By physically obstructing the interaction in a non-permanent manner, they prevent Nrf2 degradation without being reactive electrophiles. mdpi.comrsc.org This class is especially valuable for research because it provides a more specific and potentially safer way to activate Nrf2, bypassing the off-target reactions linked to electrophilic compounds. nih.govresearchgate.net

The creation and use of these different probe categories offer researchers a flexible set of tools to explore the complexities of Keap1-Nrf2 signaling and its therapeutic potential with growing accuracy.

Properties

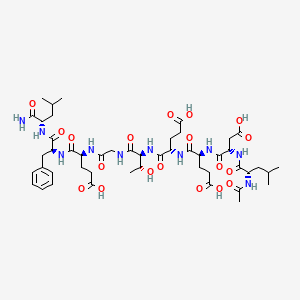

Molecular Formula |

C48H72N10O19 |

|---|---|

Molecular Weight |

1093.1 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1 |

InChI Key |

UULDEJYFSBSBCA-PRDVVYQQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Historical Perspectives and Evolution of Keap1 Nrf2 Pathway Modulation Strategies

Early Discoveries of Nrf2 Activation and its Biological Implications

The story of the Keap1-Nrf2 pathway begins with the identification of Nrf2 in 1994 as a transcription factor belonging to the cap'n'collar (CNC) basic-region leucine (B10760876) zipper family. ucl.ac.uk Initial studies focused on its role in regulating the expression of genes encoding antioxidant and detoxification enzymes. A pivotal discovery was the identification of the Antioxidant Response Element (ARE), a specific enhancer sequence found in the promoter regions of genes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov It was soon established that Nrf2 mediates the induction of these phase II detoxifying enzyme genes by binding to the ARE. ucl.ac.uknih.gov

Early research using Nrf2-deficient mice highlighted the profound biological importance of this transcription factor. These mice exhibited a significant reduction in the expression of cytoprotective enzymes and showed increased sensitivity to carcinogens and other toxic insults. nih.govmdpi.com These findings solidified Nrf2's role as a master regulator of the cellular antioxidant response, crucial for maintaining redox homeostasis and protecting against a wide array of pathologies driven by oxidative stress, including chronic inflammation, neurodegenerative diseases, and metabolic disorders. ucl.ac.ukfrontiersin.org Nrf2 activation was found to trigger a broad cytoprotective program, controlling not only antioxidant and detoxification enzymes but also proteins involved in proteasome function and autophagy. mdpi.com

Identification of Keap1 as the Primary Negative Regulator of Nrf2

A significant breakthrough in understanding Nrf2 regulation came in 1999 with the discovery of Keap1. ucl.ac.uknih.gov This protein was identified as a cytoplasmic repressor that binds to Nrf2 and sequesters it in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of ARE-driven gene expression. nih.govresearchgate.net Under normal, unstressed conditions, Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, resulting in a very short half-life for the transcription factor, estimated to be between 15 and 40 minutes. ucl.ac.ukacs.org

Further research elucidated the mechanism of this regulation, revealing that Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. embopress.org Two molecules of Keap1 homodimerize and bind to specific motifs, the high-affinity ETGE and low-affinity DLG motifs, located in the N-terminal Neh2 domain of a single Nrf2 molecule. nih.govacs.org This "hinge and latch" mechanism positions Nrf2 for efficient ubiquitination by the Keap1-Cul3 complex. embopress.org The identification of Keap1 as the key negative regulator of Nrf2 was a critical step, as it provided a specific target for therapeutic intervention aimed at unleashing the protective power of Nrf2.

Transition from Non-Specific Electrophiles to Targeted Keap1-Nrf2 Probes

The initial strategies for activating the Nrf2 pathway revolved around the use of electrophilic compounds. It was discovered that Keap1 is a cysteine-rich protein, with several of its cysteine residues acting as sensors for oxidative and electrophilic stress. ucl.ac.ukmdpi.com Electrophiles, including many naturally occurring compounds and synthetic molecules, can covalently modify these reactive cysteine thiols in Keap1. ucl.ac.ukresearchgate.net This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. nih.govembopress.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate its target genes. acs.org

While effective in activating Nrf2, this approach using non-specific electrophiles presented significant challenges. These compounds could react with cysteine residues on numerous other proteins, leading to potential "off-target" effects and toxicity. nih.gov This lack of specificity prompted a paradigm shift in the field towards the development of more targeted approaches. The goal became to design molecules that could modulate the Keap1-Nrf2 interaction with high precision, minimizing undesirable side reactions.

Milestones in Structure-Activity Relationship (SAR) Studies for Keap1-Nrf2 Probe Development

The progression towards targeted Keap1-Nrf2 probes has been heavily reliant on detailed structure-activity relationship (SAR) studies. Initial efforts focused on optimizing the electrophilic nature of Nrf2 activators to enhance their potency and selectivity for Keap1. For instance, cyclic cyanoenones were identified as particularly potent activators of the Nrf2 pathway. researchgate.netroyalsocietypublishing.org

A significant leap forward came with the elucidation of the crystal structure of the Keap1 Kelch domain in complex with an Nrf2-derived peptide. This structural information provided a detailed map of the protein-protein interaction (PPI) interface, revealing key "hot spots" crucial for binding. nih.gov This knowledge fueled the design of small molecules that could directly and non-covalently inhibit the Keap1-Nrf2 PPI.

SAR studies have since guided the development of various chemical scaffolds. For example, research on 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acids explored how different substituents on the core structure influence inhibitory potency. nih.gov Another medicinal chemistry campaign focused on aryl propionic acid derivatives, systematically optimizing interactions with three identified energetic hot spots on the Keap1 surface. nih.gov These studies highlighted the importance of factors like ligand conformational stabilization in achieving high-affinity binding. nih.gov Through iterative cycles of design, synthesis, and biological evaluation, researchers have been able to develop highly potent and cell-active Keap1-Nrf2 PPI inhibitors. escholarship.orgresearchgate.net

Conceptual Shift Towards Specific Protein-Protein Interaction (PPI) Modulation in Keap1-Nrf2 Research

The limitations of electrophilic Nrf2 activators drove a conceptual shift towards the direct and specific modulation of the Keap1-Nrf2 protein-protein interaction. nih.gov This strategy aims to develop non-covalent inhibitors that bind to the Kelch domain of Keap1, the same site where Nrf2 binds, thereby preventing the formation of the Keap1-Nrf2 complex. royalsocietypublishing.org The primary advantage of this approach is the potential for greater specificity and a more favorable safety profile, as these inhibitors are not designed to react with cysteine residues and are therefore less likely to have off-target effects. nih.govalzdiscovery.org

The development of Keap1-Nrf2 PPI inhibitors represents a move towards precision-targeted therapy. mdpi.com By directly interfering with the protein interaction, these molecules offer a more refined mechanism of Nrf2 activation compared to the broad reactivity of electrophiles. nih.gov This approach has opened up new avenues for designing novel chemotypes of Nrf2 inducers with potentially different pharmacodynamic properties. ucl.ac.uk The discovery and optimization of small-molecule PPI inhibitors are now at the forefront of Keap1-Nrf2 research, holding the promise of safer and more effective therapeutic agents for a wide range of diseases characterized by oxidative stress and inflammation. nih.govresearchgate.net

Molecular Mechanisms of Action of Keap1 Nrf2 Probes

Keap1-Nrf2 Probe Interactions at the Molecular Level

The binding of Keap1-Nrf2 probes to the Keap1 protein can happen through different mechanisms, which are key to how these probes modulate the Nrf2 pathway. The two primary modes of interaction are covalent bonding to reactive cysteine residues and non-covalent binding that either allosterically alters Keap1 or directly obstructs the Keap1-Nrf2 protein-protein interaction. nih.gov

A major group of Keap1-Nrf2 probes consists of electrophilic molecules that form covalent bonds with specific, highly reactive cysteine residues on the Keap1 protein. nih.govmdpi.com Keap1 is rich in cysteines, but only a few are especially vulnerable to modification by these electrophilic probes. mdpi.com This covalent modification is a critical mechanism for inducing conformational changes in Keap1 that result in the release of Nrf2. frontiersin.orgresearchgate.net

Among the many cysteine residues in Keap1, three are recognized as the main targets for electrophilic probes: Cysteine 151 (Cys151), Cysteine 273 (Cys273), and Cys288. nih.govthno.org Cys151, located in the BTB (Broad complex, Tramtrack, and Bric-à-brac) domain, is a crucial sensor for numerous electrophilic Nrf2 activators. nih.gov Modification of Cys151 can disrupt the Keap1-Cul3 interaction, which is vital for its function as part of the E3 ubiquitin ligase complex. nih.govplos.org Cys273 and Cys288, found in the intervening region (IVR) of Keap1, are also highly reactive. frontiersin.orgnih.gov Probes that target these residues can induce conformational changes that hinder the proper ubiquitination of Nrf2. nih.govpnas.org Different probes may target different cysteine residues; for example, sulforaphane (B1684495) preferentially reacts with Cys151. frontiersin.orgresearchgate.net

The covalent attachment of a probe to Cys151, Cys273, or Cys288 triggers a significant conformational change in the Keap1 protein. researchgate.netnih.gov This structural shift is the central event that disrupts the Keap1-Nrf2 complex. researchgate.netmdpi.com Adduction at these sites can cause a misalignment of the Keap1 domains that bind to Nrf2, effectively freeing Nrf2 from its repressor and preventing its degradation. researchgate.netliverpool.ac.uk The "hinge and latch" model suggests that modification of these key cysteines leads to a conformational change that releases the weaker binding DLG motif of Nrf2 from Keap1, thereby preventing ubiquitination while the high-affinity ETGE motif may remain bound. mdpi.comliverpool.ac.uk For instance, adduction at Cys151 has been shown to cause a structural change that leads to the dissociation of Keap1 from CUL3, a key component of the ubiquitin ligase machinery. nih.govacs.org

Some Keap1-Nrf2 probes operate through non-covalent interactions, binding to specific pockets on the Keap1 protein and inducing allosteric changes without forming a permanent bond. elifesciences.orgtandfonline.com These inhibitors often target the Kelch domain of Keap1, which is directly responsible for binding to the Neh2 domain of Nrf2. nih.gov By occupying this binding pocket, the probes competitively inhibit the Keap1-Nrf2 interaction. nih.gov This allosteric modulation can alter the conformation of the Kelch domain, reducing its affinity for Nrf2 and leading to Nrf2 stabilization. elifesciences.org For example, the natural compound capsaicin (B1668287) has been shown to bind non-covalently to the Kelch domain, acting as an allosteric modulator and disrupting the Keap1-Nrf2 interaction. elifesciences.org

A class of non-covalent probes is specifically designed to directly obstruct the protein-protein interaction (PPI) between Keap1 and Nrf2. google.comnih.gov These molecules act as direct inhibitors by binding to crucial "hot spots" at the interface of the two proteins. rcsb.orgresearchgate.net The interaction primarily occurs between the Kelch domain of Keap1 and the DLG and ETGE motifs in the Neh2 domain of Nrf2. maayanlab.cloud Probes that mimic these motifs can competitively bind to the Kelch domain, displacing Nrf2 and preventing its degradation. google.comresearchgate.net This approach is considered an attractive strategy as the specificity of these inhibitors may avoid off-target effects associated with reactive electrophiles. google.comnih.gov

Covalent Modification of Keap1 Cysteine Residues

Impact on Keap1 E3 Ubiquitin Ligase Activity and Nrf2 Turnover

The primary result of probe interaction with Keap1, whether covalent or non-covalent, is the impairment of Keap1's role as a substrate adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex. maayanlab.cloudnih.gov This complex targets Nrf2 for polyubiquitination and subsequent degradation by the proteasome. maayanlab.cloudplos.org By inducing conformational changes or directly blocking the Nrf2 binding site, probes prevent Keap1 from effectively presenting Nrf2 to the ubiquitination machinery. liverpool.ac.ukresearchgate.net This inhibition of Keap1's E3 ligase function leads to a dramatic decrease in the rate of Nrf2 turnover. researchgate.netbiorxiv.org As a result, newly synthesized Nrf2 is no longer efficiently degraded, allowing its concentration to increase within the cell, which triggers its translocation to the nucleus and subsequent activation of target gene transcription. maayanlab.cloudbiorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Capsaicin |

| Cul3 |

| Keap1 |

| Nrf2 |

| Rbx1 |

Inhibition of Nrf2 Ubiquitination

The fundamental mechanism by which Keap1-Nrf2 probes function is by inhibiting the Keap1-mediated ubiquitination of Nrf2. nih.govplos.org This is achieved primarily through two distinct strategies: covalent modification of Keap1 or non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI).

Covalent Modification: Many Keap1-Nrf2 probes are electrophiles that covalently modify highly reactive cysteine residues on the Keap1 protein. acs.orgresearchgate.net Human Keap1 possesses 27 cysteine residues, with a subset acting as sensors for oxidative and electrophilic stress. researchgate.netfrontiersin.org Key functional sensor cysteines, including Cys151, Cys273, and Cys288, are prominent targets for these probes. researchgate.netnih.gov Modification of these thiols by electrophilic probes like sulforaphane (SF) or 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) induces conformational changes in Keap1. plos.orgresearchgate.net This structural alteration disrupts the proper orientation of the Keap1-Nrf2 complex, rendering the E3 ligase unable to efficiently polyubiquitinate Nrf2. mdpi.comresearchgate.net One model, the "hinge and latch" model, posits that these modifications disrupt the interaction with Nrf2, misaligning the lysine (B10760008) residues within Nrf2 that are normally targeted for ubiquitination. researchgate.net Another model suggests that modification of Cys151 can cause the dissociation of Cul3 from Keap1, thereby dismantling the functional E3 ligase complex. nih.govnih.gov

Protein-Protein Interaction (PPI) Inhibition: A newer class of probes functions by directly and non-covalently blocking the binding interface between Keap1 and Nrf2. acs.org Keap1 interacts with Nrf2 through two binding motifs in the Nrf2 Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. acs.orgijbs.com Non-electrophilic PPI inhibitors are designed to occupy the binding pocket on Keap1's Kelch domain, thus competitively preventing its interaction with Nrf2. acs.org This approach avoids the potential for off-target reactions associated with reactive electrophiles and may offer improved specificity. acs.org

Regardless of the specific mechanism, the outcome is the cessation of Nrf2 ubiquitination, which is the critical first step in its activation. nih.govplos.org

Stabilization of Nrf2 Protein Levels

Under normal physiological conditions, the constant ubiquitination of Nrf2 marks it for rapid degradation by the proteasome, resulting in a very short protein half-life of approximately 20 minutes. nih.govwikipedia.org By inhibiting ubiquitination, Keap1-Nrf2 probes effectively rescue the Nrf2 protein from this degradation pathway. nih.gov

This inhibition of degradation leads to a rapid stabilization and accumulation of newly synthesized Nrf2 protein within the cell. nih.govoup.com Studies using probes such as tert-butylhydroquinone (B1681946) (tBHQ) and 3H-1,2-dithiole-3-thione (D3T) have demonstrated that this effect occurs at the protein level, without altering Nrf2 messenger RNA (mRNA) levels. plos.orgoup.com For instance, treatment with tBHQ was shown to increase the abundance of Nrf2 protein without affecting its transcript levels. oup.com Similarly, D3T treatment significantly increases Nrf2 protein levels. plos.org Cycloheximide (CHX) chase analysis, an assay to measure protein stability, has confirmed that probes like D3T and ethanol (B145695) delay the degradation of the Nrf2 protein, thereby enhancing its stability and leading to elevated cellular concentrations. nih.gov

Downstream Consequences of Nrf2 Stabilization

The accumulation of stabilized Nrf2 protein triggers a cascade of events that culminates in a robust antioxidant and cytoprotective gene expression program.

Nuclear Translocation of Nrf2

Once Nrf2 is stabilized and accumulates in the cytoplasm, it is no longer tethered by the Keap1 degradation machinery. wikipedia.orgbioscientifica.com This allows the newly synthesized and stabilized Nrf2 to translocate into the nucleus. oup.comresearchgate.net This movement is a critical step, as Nrf2 must enter the nucleus to function as a transcription factor. bioscientifica.comoup.com The accumulation of Nrf2 in the nucleus is a hallmark of its activation by chemical probes and other inducers. nih.govwikipedia.org

Binding of Nrf2 to Antioxidant Response Elements (AREs)

Inside the nucleus, Nrf2 does not act alone. It forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins (e.g., MAFG, MAFK). wikipedia.orgoup.compnas.org This Nrf2-sMaf heterodimer is the functional DNA-binding complex. plos.org The complex recognizes and binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which have a core sequence of TGA****GC. bioscientifica.com These AREs are located in the promoter and enhancer regions of a large battery of Nrf2 target genes. wikipedia.orgbioscientifica.compnas.org Chromatin immunoprecipitation (ChIP) assays have definitively shown that Nrf2 activators enhance the recruitment of Nrf2 to the AREs of target gene promoters, such as the COX2 promoter following tBHQ treatment. ahajournals.org

Transcriptional Activation of Nrf2-Target Genes

The binding of the Nrf2-sMaf heterodimer to AREs initiates the transcription of hundreds of downstream target genes. mdpi.comoup.com This transcriptional program constitutes the core of the cellular antioxidant and detoxification response. nih.gov Nrf2-regulated genes encode a wide variety of proteins, including:

Phase II Detoxification Enzymes: Such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs). researchgate.netnih.gov

Antioxidant Proteins: Including heme oxygenase-1 (HMOX1) and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. researchgate.netnih.gov

Proteins involved in NADPH regeneration, drug transport, and proteasome function. mdpi.comijbs.com

The coordinated upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify electrophiles and xenobiotics, and maintain protein homeostasis, thereby protecting the cell from damage. plos.orgnih.gov

| Representative Nrf2 Target Genes | Function |

| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Detoxification of quinones, antioxidant defense. |

| HMOX1 (Heme Oxygenase 1) | Heme catabolism, production of the antioxidant bilirubin. |

| GCLC/GCLM (Glutamate-Cysteine Ligase Catalytic/Modifier Subunits) | Rate-limiting enzymes in glutathione (GSH) synthesis. |

| GSTs (Glutathione S-Transferases) | Conjugation of toxins with glutathione for detoxification. |

| ABCC3 (ATP Binding Cassette Subfamily C Member 3) | A drug transporter involved in efflux of xenobiotics. plos.org |

| CES1 (Carboxylesterase 1) | Hydrolysis of esters and carbamates. plos.org |

Selectivity and Specificity Considerations for Keap1-Nrf2 Probes

While Keap1-Nrf2 probes are powerful tools, their selectivity and specificity are critical considerations. Probes can be broadly categorized into electrophilic covalent modifiers and non-covalent PPI inhibitors, each with distinct specificity profiles.

Electrophilic probes, such as dimethyl fumarate (B1241708) (DMF) and sulforaphane, activate Nrf2 by covalently modifying Keap1 cysteines. acs.orgfrontiersin.org A significant drawback of this class is their inherent reactivity, which can lead to off-target modifications of other cellular proteins, potentially causing unintended biological effects. acs.org The effectiveness and specificity of probes like DMF can be low, limiting their broad application. frontiersin.org

In contrast, non-covalent PPI inhibitors are designed for greater target specificity. acs.org These molecules are intended to bind specifically to the Nrf2-binding pocket on the Keap1 Kelch domain, which should theoretically result in fewer off-target interactions compared to reactive electrophiles. acs.org However, even within this class, achieving high selectivity remains a challenge, and further work is needed to assess compound selectivity toward the Keap1 Kelch domain. researchgate.net

Analysis of Off-Target Interactions at the Molecular Level

A significant challenge in the development of Keap1-Nrf2 probes is the potential for off-target interactions, which can lead to unintended biological consequences. These interactions can occur through several mechanisms, particularly with electrophilic probes, but also with non-covalent inhibitors.

Electrophilic probes, by their nature, are reactive species that can covalently modify cysteine residues on proteins other than Keap1. nih.govresearchgate.net This lack of specificity can result in the modulation of various cellular signaling pathways, leading to off-target effects. mdpi.com For instance, bardoxolone (B1667749) methyl, an electrophilic triterpenoid, is a potent Nrf2 activator but has been associated with off-target toxicities, likely due to its reactivity with numerous cellular nucleophiles. nih.gov

Even non-covalent inhibitors, designed for greater specificity, are not entirely immune to off-target interactions. A primary concern is their potential to bind to other proteins containing a Kelch domain. The human genome encodes for numerous Kelch-like proteins (KLHLs), many of which share structural similarities with the Kelch domain of Keap1. researchgate.netnih.gov Small molecule inhibitors designed to fit into the Nrf2-binding pocket of Keap1 may inadvertently bind to the Kelch domains of other KLHL family members, potentially disrupting their normal function. nih.gov This highlights the importance of thorough selectivity profiling against a panel of related proteins.

Furthermore, the disruption of the Keap1-Nrf2 interaction can itself have broader consequences beyond the activation of the ARE pathway. Keap1 is known to interact with other proteins besides Nrf2, such as p62/SQSTM1, which is involved in autophagy. nih.gov Probes that displace Nrf2 from Keap1 may also affect these other interactions, leading to a cascade of downstream effects that may not be directly related to Nrf2 activation. nih.gov

| Probe Type | Potential Off-Target Interaction | Molecular Consequence |

| Electrophilic Probes (e.g., Bardoxolone Methyl) | Covalent modification of cysteine residues on various proteins. | Alteration of multiple signaling pathways, potential for toxicity. nih.govresearchgate.net |

| Non-Covalent Probes | Binding to Kelch domains of other KLHL family proteins. | Inhibition of the function of other Kelch-like proteins, leading to unforeseen cellular effects. researchgate.netnih.gov |

| Both Probe Types | Alteration of Keap1's interaction with other binding partners (e.g., p62/SQSTM1). | Disruption of other cellular processes regulated by Keap1, such as autophagy. nih.govnih.gov |

Design and Synthetic Strategies for Keap1 Nrf2 Chemical Probes

Structural Basis for Keap1-Nrf2 Interaction and Probe Design

A thorough understanding of the three-dimensional structure of the Keap1-Nrf2 complex is fundamental to the rational design of effective chemical probes.

Crystallographic and Cryo-EM Insights into Keap1 Kelch Domain and Nrf2 ETGE/DLG Motifs

The interaction between Keap1 and Nrf2 is primarily mediated by the C-terminal Kelch domain of Keap1 and two specific binding motifs within the N-terminal Neh2 domain of Nrf2. nih.gov The Keap1 protein forms a homodimer, with each monomer containing a Kelch domain that presents a six-bladed β-propeller structure. bohrium.comnih.gov This β-propeller architecture creates a binding pocket on its top face.

Nrf2 possesses two key binding motifs, the high-affinity 'ETGE' motif and the lower-affinity 'DLG' motif. nih.govbiorxiv.org Crystallographic studies of the Keap1 Kelch domain in complex with peptides derived from these Nrf2 motifs have provided detailed atomic-level insights into their binding modes. embopress.org The ETGE motif binds with a significantly higher affinity (nanomolar range) compared to the DLG motif (micromolar range). oup.com The current understanding suggests a "hinge and latch" mechanism where the high-affinity ETGE motif acts as a hinge, remaining bound, while the lower-affinity DLG motif can dissociate, acting as a latch, which is a critical step in Nrf2 activation. researchgate.net

The crystal structure of the Keap1 Kelch domain bound to an Nrf2-derived peptide containing the ETGE motif reveals that the peptide adopts a β-turn conformation. embopress.org This conformation fits snugly into the binding pocket of the Kelch domain, with the glutamate (B1630785) residues of the motif forming crucial hydrogen bonds with highly conserved arginine residues in Keap1. embopress.org Low-resolution electron microscopy models of the full-length Keap1 homodimer support a two-site binding model where a single Nrf2 molecule can bridge the two Kelch domains of the Keap1 dimer. bohrium.com

Identification of Key Binding Pockets and Interaction Surfaces on Keap1

The binding interface on the Keap1 Kelch domain can be divided into several sub-pockets (P1-P5) that accommodate the side chains of the Nrf2 motifs. mdpi.com The high-affinity interaction of the ETGE motif is characterized by a network of salt bridges and hydrogen bonds. Specifically, the glutamic acid residues (E79 and E82) in the ETGE motif of Nrf2 form critical interactions with three arginine residues (R380, R415, and R483) in the Keap1 binding pocket. acs.org In addition to these charged interactions, several tyrosine residues (Y334, Y525, Y572) and serine residues (S363, S508, S555, S602) in Keap1 also contribute to the binding affinity through hydrogen bonds and hydrophobic contacts. embopress.orgmdpi.com

Mutagenesis studies have confirmed the importance of these residues. For instance, substituting key arginine or tyrosine residues in Keap1 significantly impairs its ability to bind Nrf2 and repress its activity. embopress.org This detailed structural and functional information provides a precise roadmap for the design of small molecules that can competitively inhibit the Keap1-Nrf2 interaction by occupying these key binding pockets and mimicking the interactions of the native Nrf2 motifs.

Rational Probe Design Approaches

The detailed structural knowledge of the Keap1-Nrf2 interface has enabled the application of various rational drug design strategies to develop potent and specific chemical probes.

Structure-Based Drug Design (SBDD) Principles Applied to Keap1-Nrf2 Probes

Structure-based drug design (SBDD) has been a cornerstone in the development of Keap1-Nrf2 inhibitors. This approach leverages the 3D structure of the Keap1 Kelch domain to design molecules that fit into the Nrf2 binding site. By analyzing the co-crystal structures of Keap1 with Nrf2 peptides or small molecule inhibitors, researchers can identify key pharmacophoric features required for high-affinity binding. researchgate.net

One successful SBDD strategy involves molecular hybridization. For example, a series of isothiocyanate-containing naphthalensulfonamides were designed by combining structural features of a known naphthalensulfonamide inhibitor, NXPZ-2, and the natural Nrf2 activator, sulforaphane (B1684495). nih.gov This led to the development of compound SCN-16, which demonstrated potent inhibition of the Keap1-Nrf2 PPI. nih.gov Molecular docking studies are frequently employed to predict the binding modes of designed compounds and to rationalize their structure-activity relationships (SAR). nih.govnih.gov These studies help in optimizing the lead compounds to achieve better binding affinity and cellular activity.

Fragment-Based Drug Discovery (FBDD) in Keap1-Nrf2 Probe Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative for identifying novel chemical scaffolds for Keap1-Nrf2 inhibitors. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target protein. nih.gov These initial fragment hits can then be elaborated and optimized into more potent lead compounds.

A notable FBDD campaign screened 2,500 fragments using a combination of biophysical techniques such as fluorescence polarization (FP), thermal shift assay (TSA), and surface plasmon resonance (SPR), with hit validation by saturation transfer difference (STD) NMR. nih.govresearchgate.net This effort led to the identification of 28 high-priority hits. nih.govresearchgate.net Subsequent co-crystallization of 13 of these fragments with the Keap1 Kelch domain revealed that they primarily bind in the P4 and P5 subpockets. nih.govacs.org This information was then used to guide the structure-based optimization of these fragments, resulting in the development of high-affinity, cell-active noncovalent inhibitors. nih.govresearchgate.net For instance, the fragment-to-lead optimization of a weak fragment hit led to the discovery of KI-696, a potent and selective Keap1 inhibitor. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Probe Optimization

Computational chemistry and molecular modeling play a crucial role in the design and optimization of Keap1-Nrf2 probes. pcbiochemres.com Molecular docking simulations are widely used to screen virtual compound libraries and to predict the binding poses of potential inhibitors within the Keap1 Kelch domain. pcbiochemres.commdpi.com These simulations help in prioritizing compounds for synthesis and biological evaluation.

Beyond simple docking, more advanced computational techniques like molecular dynamics (MD) simulations and free energy calculations are employed to gain a deeper understanding of the protein-ligand interactions. mdpi.com MD simulations can reveal the dynamic behavior of the Keap1-inhibitor complex and assess the stability of the predicted binding modes. nih.govmdpi.com For example, MD studies have highlighted the importance of specific residues like Arg483 in maintaining the stability of the inhibitor-protein complex through strong electrostatic interactions. mdpi.com

Quantitative structure-activity relationship (QSAR) analysis is another computational tool used to build mathematical models that correlate the chemical structures of compounds with their biological activities. pcbiochemres.com These models can then be used to predict the potency of new, unsynthesized analogs, thereby accelerating the optimization process. The integration of these computational approaches with experimental techniques provides a powerful platform for the rational design of novel and effective Keap1-Nrf2 chemical probes. pcbiochemres.com

Synthetic Methodologies for this compound Generation

The creation of effective Keap1-Nrf2 probes relies on a range of synthetic chemistry techniques, from traditional multi-step synthesis to modern high-throughput methods.

The foundation of many Keap1-Nrf2 small molecule probes is a central "core scaffold," which is constructed through multi-step organic synthesis. This classical approach allows for the precise, step-by-step assembly of complex molecular architectures from simpler, commercially available starting materials. For instance, researchers have focused on optimizing scaffolds like the 1,4-diaminonaphthalene core, a classic structure for non-covalent Keap1-Nrf2 PPI inhibitors. nih.gov Synthetic efforts have led to the development of derivatives based on a benzene (B151609) scaffold, aiming to enrich the structural diversity of potent inhibitors. nih.gov Another example includes the synthesis of tetrahydroisoquinoline (THIQ) analogs, which were among the first reported small-molecule direct inhibitors of the Keap1-Nrf2 PPI. researchgate.net The synthesis of electrophilic probes also involves multi-step procedures, such as the creation of sulforaphane analogs where the reactive isothiocyanate group is replaced with a sulfoxythiocarbamate group to form more stable adducts with Keap1 for mechanistic studies. pnas.org This methodical approach enables fine-tuning of the molecule's properties to enhance binding affinity and cellular activity.

To accelerate the discovery of new Keap1-Nrf2 probes, researchers have turned to combinatorial chemistry and the synthesis of large compound libraries. diva-portal.org These strategies allow for the rapid generation of a vast number of structurally related molecules, which can then be screened for activity. A prominent approach is structure-based virtual screening, where computational docking is used to assess the binding of millions of compounds from virtual "on-demand" libraries to the Keap1 protein. diva-portal.orggoogle.com Promising hits identified in silico can then be synthesized for experimental validation. google.com This high-throughput methodology is particularly useful for identifying novel scaffolds that can serve as starting points for further optimization. diva-portal.org For example, a multi-stage virtual screen of billions of compounds led to the identification of small-molecule PPI inhibitors with nanomolar affinities for Keap1 in vitro. ceon.rs These library-based approaches significantly expand the chemical space explored, increasing the probability of discovering potent and selective Keap1-Nrf2 probes.

To transform a binding molecule into a useful research probe, it is often necessary to attach a reporter tag. The introduction of fluorescent and affinity tags is a key step in developing tools for various biochemical and cell-based assays. nih.govnih.gov

Fluorescent Tags: Fluorescently labeled probes are essential for techniques like Fluorescence Polarization (FP) assays, which are widely used for high-throughput screening of Keap1-Nrf2 interaction inhibitors. nih.govgoogle.comnih.gov Typically, a peptide sequence from the Nrf2 protein (often containing the high-affinity ETGE binding motif) is synthesized and then chemically linked to a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC) or a cyanine (B1664457) dye. nih.govnih.gov The length and sequence of the peptide, as well as the nature of the dye, are optimized to achieve high binding affinity and a large dynamic range in the assay. nih.govgoogle.com These fluorescent probes allow for the direct measurement of binding to the Keap1 Kelch domain and the displacement of the probe by potential inhibitors. nih.gov

Affinity Tags: Affinity tags, such as biotin (B1667282), are incorporated into probes to facilitate the isolation and identification of their binding partners from complex biological mixtures. nih.gov A probe containing a biotin tag can be used in pull-down assays, where it is incubated with cell lysates. nih.gov The probe and any bound proteins (like Keap1) are then captured using streptavidin-coated beads. nih.gov This allows for the confirmation of target engagement in a cellular context. Researchers have successfully developed dual-purpose probes containing both a biotin tag for pull-down experiments and a fluorescent tag for microscopy. nih.gov Other strategies include adding fatty acid tags to peptide probes to improve cell permeability. cam.ac.uk

Table 1: Synthetic Strategies for this compound Development

| Methodology | Description | Application / Purpose | Example Compound/Probe Type |

|---|---|---|---|

| Multi-Step Organic Synthesis | Step-wise construction of complex molecules from simple precursors. | Creation of core scaffolds with optimized binding properties. | Tetrahydroisoquinoline (THIQ) analogs, Benzene-based scaffolds. nih.govresearchgate.net |

| Combinatorial Chemistry & Library Synthesis | Rapid generation and screening of large numbers of diverse compounds. | High-throughput discovery of novel inhibitor scaffolds. | Virtual screening hits, Nature-inspired macrocycles. diva-portal.orgceon.rs |

| Fluorescent Tagging | Covalent attachment of a fluorescent dye (e.g., FITC) to a core molecule or peptide. | Enabling Fluorescence Polarization (FP) assays and fluorescence microscopy. | FITC-labeled 9mer Nrf2 peptide. nih.govgoogle.com |

| Affinity Tagging | Covalent attachment of an affinity handle (e.g., biotin) to a probe. | Target engagement confirmation via pull-down assays from cell lysates. | Biotinylated PPI inhibitors. nih.gov |

Classification of Keap1-Nrf2 Chemical Probe Families

Keap1-Nrf2 chemical probes can be broadly categorized into two main families based on their mechanism of action: electrophilic probes that form covalent bonds with Keap1, and non-electrophilic probes that physically disrupt the protein-protein interaction.

Electrophilic probes, also known as indirect inhibitors or Nrf2 activators, function by covalently modifying highly reactive cysteine residues on the Keap1 protein. nih.govdovepress.com This modification induces a conformational change in Keap1, which impairs its ability to target Nrf2 for degradation, leading to Nrf2 stabilization and accumulation. tandfonline.com These probes are often characterized as "soft" electrophiles that show a preference for reacting with soft nucleophiles like the thiol groups of cysteine. researchgate.net

Michael Acceptors: This is a prominent class of electrophilic probes, characterized by an olefin or acetylene (B1199291) group conjugated to an electron-withdrawing group. nih.gov This structure makes them susceptible to nucleophilic attack by the cysteine thiolates in Keap1. nih.gov A well-known example is curcumin (B1669340), which contains two Michael acceptor groups and effectively activates the Keap1-Nrf2 pathway. nih.gov Other phytochemicals, such as chalcones, also fall into this category. dovepress.com

Isothiocyanates: The isothiocyanate group (–N=C=S) contains a highly electrophilic carbon atom that readily reacts with sulfhydryl groups. nih.gov The most studied example is sulforaphane, a natural compound from cruciferous vegetables. pnas.orgpnas.org The reaction of an isothiocyanate with a cysteine residue on Keap1 results in the formation of a dithiocarbamate (B8719985) adduct. pnas.orgnih.gov

Dithiocarbamates: A dithiocarbamate is the functional group formed upon the reaction of an isothiocyanate with a thiol. nih.gov Therefore, in the context of Keap1-Nrf2 probes, dithiocarbamates represent the covalent adduct formed between an isothiocyanate probe (like sulforaphane) and a Keap1 cysteine residue. pnas.org This covalent modification is believed to be the key event that disrupts Keap1's function. nih.gov

In contrast to electrophiles, non-electrophilic probes are designed to directly and non-covalently inhibit the Keap1-Nrf2 protein-protein interaction (PPI). ceon.rsnih.gov These probes typically work by binding to the Kelch domain of Keap1, the same pocket where Nrf2 binds, thereby competitively blocking the interaction. ceon.rs This class of inhibitors is of great interest as they may offer improved selectivity and a different pharmacological profile compared to reactive electrophiles. acs.orgacs.org

Peptidomimetics: This class of probes is designed to mimic the structure and function of the native Nrf2 peptides that bind to Keap1. The interaction is primarily mediated by two binding motifs in Nrf2, a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif. acs.org Peptidomimetic probes are often based on these sequences. For example, the 9mer peptide LDEETGEFL has been identified as a minimal binding sequence. nih.gov To improve stability and cell permeability, these peptides can be modified, for instance, through macrocyclization to create "stapled" or cyclic peptides, which constrain the peptide into its bioactive conformation. cam.ac.ukcore.ac.uk

Small Molecule PPI Inhibitors: These are non-peptidic small molecules designed to fit into the Nrf2 binding pocket on Keap1. Several chemical scaffolds have been identified. One notable class is the phenyl bis-sulfonamides . acs.orgacs.org Structural studies have shown that these compounds can bind to Keap1 in a "peptidomimetic" conformation that resembles how the native Nrf2 ETGE peptide binds. acs.orgacs.org Other scaffolds include tetrahydroisoquinolines (THIQs) and derivatives of 1,4-diaminonaphthalene. nih.govresearchgate.nettandfonline.com The development of these molecules often relies on structure-based design and high-throughput screening to identify compounds that potently disrupt the Keap1-Nrf2 PPI. ceon.rstandfonline.com

Table 2: Classification of Keap1-Nrf2 Chemical Probes

| Family | Mechanism of Action | Sub-Class | Examples |

|---|---|---|---|

| Electrophilic Probes | Covalent modification of cysteine residues on Keap1. nih.govdovepress.com | Michael Acceptors | Curcumin, Chalcones. nih.govdovepress.com |

| Isothiocyanates | Sulforaphane, Phenethyl isothiocyanate (PEITC). nih.gov | ||

| Dithiocarbamates | Adduct formed from isothiocyanate reaction with Keap1 cysteines. pnas.org | ||

| Non-Electrophilic Probes | Competitive, non-covalent disruption of the Keap1-Nrf2 PPI. ceon.rsnih.gov | Peptidomimetics | Cyclic peptides, Stapled peptides based on Nrf2 ETGE motif. cam.ac.ukcore.ac.uk |

| Small Molecule PPI Inhibitors | Phenyl bis-sulfonamides, Tetrahydroisoquinolines (THIQs). researchgate.netacs.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation | Class / Type |

|---|---|---|

| Curcumin | - | Electrophilic; Michael Acceptor |

| Sulforaphane | SFN | Electrophilic; Isothiocyanate |

| Phenethyl isothiocyanate | PEITC | Electrophilic; Isothiocyanate |

| Tetrahydroisoquinoline | THIQ | Non-Electrophilic; Small Molecule PPI Inhibitor |

| Phenyl bis-sulfonamide | - | Non-Electrophilic; Small Molecule PPI Inhibitor |

| Fluorescein isothiocyanate | FITC | Fluorescent Tag |

Applications of Keap1 Nrf2 Probes in Biological Research

Elucidating Fundamental Keap1-Nrf2 Pathway Biology

Chemical probes have been instrumental in advancing our understanding of the core mechanics of the Keap1-Nrf2 pathway. By either disrupting the Keap1-Nrf2 protein-protein interaction (PPI) or modifying key cysteine residues on Keap1, these probes trigger the nuclear translocation and accumulation of Nrf2, leading to the activation of its downstream transcriptional programs. researchgate.netnih.govnih.gov

Mapping Nrf2-Dependent Transcriptional Networks

The activation of Nrf2 by chemical probes has been a cornerstone in identifying the vast network of genes under its control. nih.gov Studies utilizing these probes, in conjunction with techniques like chromatin immunoprecipitation sequencing (ChIP-Seq) and microarray analysis, have successfully mapped the global binding sites of Nrf2. nih.govoup.com

For instance, treatment of human lymphoblastoid cells with the isothiocyanate sulforaphane (B1684495), a well-known Nrf2 activator, led to the identification of 849 total binding regions for NRF2. oup.com This comprehensive mapping revealed a host of novel Nrf2 target genes in humans. oup.com Subsequent validation using siRNA-mediated Nrf2 silencing confirmed the regulation of many of these newly identified genes, including Retinoid X Receptor Alpha (RXRA). oup.com

Similarly, in primary human hepatocytes, genetic modulation of NRF2 activity through siRNA against NRF2 (downregulation) and KEAP1 (upregulation) identified 108 unique genes positively controlled by NRF2 and 15 unique genes negatively controlled by NRF2. liverpool.ac.uk The expression of these genes was further validated by pharmacological activation of NRF2 with sulforaphane. liverpool.ac.uk These studies not only confirm known Nrf2 targets like NQO1 and HMOX1 but also uncover novel targets involved in diverse cellular functions. nih.govoup.comliverpool.ac.ukplos.org

| Analysis Type | Cell/Organism Model | Key Findings | Reference |

| ChIP-Seq & Microarray | Human Lymphoblastoid Cells | Identified 849 NRF2 binding sites and novel targets like RXRA upon sulforaphane treatment. | oup.com |

| Microarray & siRNA | Primary Human Hepatocytes | Identified 108 positively and 15 negatively regulated genes by NRF2. | liverpool.ac.uk |

| ChIP-Seq & Microarray | Mouse Embryonic Fibroblasts | Identified 645 basal and 654 inducible direct targets of Nrf2. | nih.gov |

| Network Inference Algorithms | Mouse Lung | Identified novel Nrf2 regulatory targets like Als2. | plos.org |

Investigating the Role of Nrf2 in Specific Cellular Processes (e.g., Autophagy, Metabolism, Ferroptosis)

Keap1-Nrf2 probes have been pivotal in elucidating the role of Nrf2 in a variety of cellular processes beyond its canonical antioxidant response.

Autophagy: The interplay between Nrf2 and autophagy is complex. The autophagy substrate p62 can modulate Nrf2 activity and contribute to the suppression of ferroptosis. acs.org Inhibition of autophagy leads to the accumulation of p62, which then interacts with Keap1, promoting Nrf2 translocation to the nucleus. acs.org This suggests a feedback loop where autophagy status influences Nrf2 activity.

Metabolism: Nrf2 has been shown to regulate genes involved in metabolic pathways. In human lung cancer cells, Nrf2 can activate genes related to glucose metabolism, thereby facilitating cell proliferation. tandfonline.com Furthermore, studies in mouse liver have indicated that Nrf2 activates genes involved in lipid metabolism. tandfonline.com

Ferroptosis: Ferroptosis, an iron-dependent form of programmed cell death, is intricately regulated by the Keap1-Nrf2 pathway. frontiersin.org Nrf2 controls the expression of several key proteins involved in iron homeostasis and lipid peroxidation, such as GPX4, SLC7A11, and HO-1. mdpi.comnih.gov Activation of the p62-Keap1-Nrf2 pathway has been shown to inhibit ferroptosis in liver cancer cells. frontiersin.org Studies have demonstrated that autophagy inhibition can protect against alcohol-induced ferroptosis by activating this very pathway. acs.org

Defining Tissue-Specific and Cell Type-Specific Nrf2 Regulation

The effects of Nrf2 activation are not uniform across all tissues and cell types. Research using Nrf2-activating probes in zebrafish embryos has revealed tissue-restricted induction of Nrf2 target genes. nih.gov For example, the induction of genes like gstp1 was observed predominantly in the nose, gills, and liver, with gene-specific variations in the level of induction. nih.gov This tissue-specific regulation is likely influenced by the differential expression of Nrf2 itself and the presence of other tissue-specific transcription factors that can modulate Nrf2's activity. tandfonline.comnih.gov

In a study on zebrafish embryos, exposure to Nrf2 activators sulforaphane and tBHQ at different developmental stages resulted in distinct tissue-specific Nrf2a nuclear localization and downstream changes in protein S-glutathionylation. mdpi.com This highlights the dynamic and context-dependent nature of Nrf2 regulation during development.

Uncovering Novel Upstream Regulators and Downstream Targets of Nrf2

The use of chemical probes has facilitated the discovery of new players in the Keap1-Nrf2 signaling cascade. Quantitative proteomic analyses in human endothelial cells where Nrf2 was knocked out using CRISPR/Cas9 identified 361 differentially regulated proteins. nih.gov Further analysis revealed a highly interconnected network where 70 of these proteins directly interact with Nrf2, implicating Nrf2 in processes like the regulation of the actin cytoskeleton, ER stress, and angiogenesis. nih.gov

Furthermore, investigations into the transcriptional regulation of Nrf2 have identified noncoding RNAs as important modulators. mdpi.com For instance, the long non-coding RNA NMRAL2P was identified as a direct target of Nrf2 and a downstream regulator of NQO1 activation in colon cancer cells treated with sulforaphane. mdpi.com

Target Validation and Lead Identification in Preclinical Drug Discovery Research

The Keap1-Nrf2 pathway is a recognized therapeutic target for a range of diseases characterized by oxidative stress and inflammation. ceon.rs Chemical probes have been essential in validating this pathway for drug discovery and in identifying lead compounds for further development. google.com

Confirming Keap1-Nrf2 as a Modulatable Target for Research Purposes

The development of specific and potent chemical probes has provided unequivocal evidence that the Keap1-Nrf2 interaction is a druggable target. ceon.rsresearchgate.net High-throughput screening campaigns utilizing assays like fluorescence polarization (FP) have successfully identified small-molecule inhibitors of this interaction. researchgate.netbroadinstitute.orgnih.gov

For example, a high-throughput screen of the MLPCN library identified a small molecule, later designated ML334 (LH601A), as a first-in-class direct inhibitor of the Keap1-Nrf2 PPI. researchgate.netbroadinstitute.org This compound demonstrated functional activity in both an ARE gene reporter assay and an Nrf2 nuclear translocation assay, confirming its on-target mechanism. broadinstitute.org

Fragment-based drug discovery approaches have also yielded potent inhibitors. X-ray crystallographic screening identified fragment hits that were optimized into nanomolar affinity binders for Keap1, providing high-quality chemical probes to explore the therapeutic potential of disrupting the Keap1-Nrf2 interaction. astx.com

The development of fluorescently labeled Nrf2 peptide probes, such as FITC-labelled Keap1-Nrf2 probe, has further refined the screening process, allowing for the accurate determination of binding affinities of potential inhibitors in FP displacement assays. nih.govtocris.com

| Probe/Compound | Method of Identification/Development | Key Characteristics | Reference |

| ML334 (LH601A) | High-Throughput Screening (HTS) | First-in-class direct inhibitor of Keap1-Nrf2 PPI. | researchgate.netbroadinstitute.org |

| Mono-acidic inhibitors | Fragment-Based Discovery | Nanomolar affinity for Keap1, activates Nrf2 response in cells. | astx.com |

| FITC-labelled this compound | Peptide Synthesis | Fluorescent peptide for FP displacement assays (Kd = 22.3 nM). | tocris.com |

| P1 and P2 probes | Synthesis based on compound 6 | Biotin-tagged (P1) and FITC-tagged (P2) probes for pull-down and fluorescence microscopy. | nih.gov |

Identifying and Optimizing Chemical Leads for Future Therapeutic Exploration

The discovery of small molecules that can modulate the Keap1-Nrf2 protein-protein interaction (PPI) is a significant area of research for developing therapeutics against diseases linked to oxidative stress. google.commdpi.com The process often begins with high-throughput screening (HTS) to identify initial "hit" compounds. google.com These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. google.comacs.org

A key strategy in this process is structure-based drug design, which relies on the co-crystal structures of Keap1 with inhibitors. google.com This allows for the rational design of modifications to the chemical scaffold of a hit compound to enhance its binding affinity and cellular activity. For instance, researchers have utilized techniques like X-ray crystallography to visualize how a compound binds to the Keap1 Kelch domain, the primary site of interaction with Nrf2. google.comresearchgate.net This structural information guides the chemical synthesis of new analogs with improved characteristics.

One approach to optimization involves targeting specific "hot spots" in the Keap1 binding pocket, such as the amino acid residue Ser602. acs.org By designing molecules that form favorable interactions with these key residues, researchers can significantly enhance binding affinity. Another strategy focuses on improving the physicochemical properties of the inhibitors, such as their aqueous solubility, metabolic stability, and cell membrane permeability, which are crucial for their effectiveness in a biological system. acs.orgresearchgate.net This can involve modifications like incorporating a thiazolidinone moiety to shield key pharmacophores. researchgate.net

The effectiveness of these optimized compounds is then evaluated through various in vitro and cellular assays. Fluorescence Polarization (FP) assays are commonly used to measure the ability of a compound to disrupt the Keap1-Nrf2 interaction in vitro. mdpi.comtocris.com Cellular assays, such as those measuring the activation of the Antioxidant Response Element (ARE), provide evidence of the compound's ability to upregulate Nrf2 target genes in a cellular context. google.comresearchgate.net Promising lead compounds identified through these iterative cycles of design, synthesis, and testing can then be advanced into further preclinical development. nih.gov

Phenotypic Screening Strategies Using Keap1-Nrf2 Probes

Phenotypic screening offers an alternative and complementary approach to target-based drug discovery. Instead of screening for molecules that bind to a specific protein, phenotypic screens identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the molecular target. researchgate.net This approach is particularly valuable for complex diseases where the underlying mechanisms are not fully understood. rsc.org

In the context of the Keap1-Nrf2 pathway, phenotypic screening can be used to identify compounds that protect cells from oxidative stress-induced damage. For example, a screen could involve exposing neuronal cells to a neurotoxin and then identifying small molecules that promote cell survival. rsc.org A compound identified in such a screen, like inflachromene (B608102) (ICM), was later found to target Keap1 and activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. rsc.org

Keap1-Nrf2 probes can be instrumental in the subsequent target deconvolution phase, which aims to identify the specific molecular target of a hit compound from a phenotypic screen. rsc.org Once a compound with a desirable phenotype is identified, various techniques can be employed to determine its mechanism of action. For instance, if a compound is hypothesized to act via the Nrf2 pathway, its effect on Nrf2 activation and the expression of Nrf2 target genes can be assessed. pnas.orgnih.gov

Furthermore, combining phenotypic screening with genomic approaches can be a powerful strategy. For example, a genomic screen could identify genes that, when overexpressed, enhance Nrf2 activation. nih.gov This information can then be used to prioritize compounds from a chemical screen that are likely to act on those identified targets. This integrated approach allows for the discovery of novel druggable targets within the Nrf2 pathway and new chemical entities to modulate its activity. nih.gov

Development of Advanced Biosensors and Imaging Agents

The development of sophisticated probes has been crucial for studying the intricate dynamics of the Keap1-Nrf2 signaling pathway. These tools enable researchers to visualize and quantify the interactions between Keap1 and Nrf2 in real-time and within the complex environment of living cells.

Fluorescent Keap1-Nrf2 Probes for Real-Time Cellular Monitoring

Fluorescently labeled probes are invaluable for monitoring the Keap1-Nrf2 interaction in real-time within living cells. acs.org One common approach involves creating fusion proteins where Keap1 and Nrf2 are tagged with different fluorescent proteins that can act as a FRET (Förster Resonance Energy Transfer) pair. acs.org For example, Nrf2 can be labeled with a green fluorescent protein (EGFP) and Keap1 with a red fluorescent protein (mCherry). When Keap1 and Nrf2 interact, the two fluorescent proteins are brought into close proximity, allowing for FRET to occur. This results in a measurable change in the fluorescence lifetime of the donor fluorophore (EGFP), which can be detected using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). acs.org This method allows for the direct visualization and quantification of the Keap1-Nrf2 interaction at a subcellular level. acs.org

Another important application of fluorescent probes is in high-throughput screening assays to identify inhibitors of the Keap1-Nrf2 interaction. nih.gov Fluorescence Polarization (FP) assays utilize a small, fluorescently labeled peptide derived from the Nrf2 protein that binds to Keap1. tocris.comnih.govrndsystems.com When the fluorescent peptide is bound to the much larger Keap1 protein, its rotation slows down, leading to an increase in the polarization of its emitted light. Small molecule inhibitors that disrupt this interaction will cause the fluorescent peptide to be displaced, resulting in a decrease in fluorescence polarization. nih.gov Researchers have optimized these probes, such as by using different fluorophores like FITC or cyanine (B1664457) dyes, to improve the sensitivity and dynamic range of the assay. nih.govresearchgate.net

| Probe Name | Description | Application | Reference |

| FITC-labelled this compound | A fluorescent peptide derived from Nrf2 and labeled with fluorescein (B123965) isothiocyanate (FITC). It binds to Keap1 with a Kd of 22.3 nM. | Used in Fluorescence Polarization (FP) displacement assays and TR-FRET to assess the binding affinities of Nrf2 peptide inhibitors. | tocris.comrndsystems.com |

| Cyanine-labeled 9mer Nrf2 peptide amide | An Nrf2 peptide labeled with a cyanine dye. | Developed for use in high-throughput screening (HTS) assays to discover small molecule inhibitors of the Keap1-Nrf2 interaction. | nih.gov |

| EGFP-Nrf2 and Keap1-mCherry | Fusion proteins of Nrf2 with Enhanced Green Fluorescent Protein (EGFP) and Keap1 with mCherry. | Used in FRET/FLIM experiments to monitor the Keap1-Nrf2 interaction in real-time in single live cells. | acs.org |

Affinity Probes for Proteomic Target Engagement Studies

Affinity probes are chemical tools designed to specifically bind to a target protein and facilitate its isolation and identification from a complex biological sample. mdpi.com These probes are typically derived from a known ligand or inhibitor of the target protein and are modified with a "handle" for enrichment, such as biotin (B1667282). acs.org

In the context of the Keap1-Nrf2 pathway, affinity probes can be used to confirm that a potential inhibitor directly engages with Keap1 in a cellular context. For example, a clickable probe, such as an alkyne-modified version of a compound, can be used. rsc.org After treating cells with the probe, a biotin tag can be attached via a "click" chemistry reaction (copper-catalyzed azide-alkyne cycloaddition). acs.org The biotinylated protein-probe complexes can then be pulled down using streptavidin beads and the presence of Keap1 can be confirmed by Western blotting. acs.org This provides direct evidence of target engagement.

Affinity-based probes are also central to target identification in drug discovery. researchgate.net They can be used in competitive binding experiments where the probe competes with a compound of interest for binding to the target protein. This can help to validate the binding site and mechanism of action of a new inhibitor. researchgate.net Furthermore, immobilized probes, where a known Keap1 inhibitor is attached to a solid support like agarose (B213101) beads, can be used to pull down Keap1 and its interacting partners from cell lysates, enabling the study of the broader protein interaction network. mdpi.com

Chemo-Proteomic Profiling of this compound Interactions

Chemo-proteomics combines chemical probes with mass spectrometry-based proteomics to globally profile the interactions of small molecules with proteins in a complex biological system. acs.orgbiorxiv.orgresearchgate.net This powerful approach can be used to identify the cellular targets of a this compound on a proteome-wide scale, providing insights into its selectivity and potential off-target effects. acs.org

A typical chemo-proteomic workflow involves treating cells with a clickable probe, followed by cell lysis and conjugation to a biotin tag. mdpi.comacs.org The probe-labeled proteins are then enriched using streptavidin affinity purification. The enriched proteins are subsequently digested into peptides, which are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). acs.org

This strategy has been successfully employed to study the interactions of various electrophilic compounds that are known to activate the Nrf2 pathway by modifying cysteine residues on Keap1. For example, clickable probes of dimethyl fumarate (B1241708) (DMF) have been used to confirm its direct covalent modification of Keap1 at Cys151. acs.org Quantitative chemo-proteomics can also be used to compare the protein targets of different probes or to identify novel targets. acs.orgbiorxiv.org For instance, this approach has been used to profile the cellular targets of nitro-fatty acids, identifying Keap1 as a major target. biorxiv.org By providing a global view of protein-probe interactions, chemo-proteomics is an indispensable tool for understanding the mechanism of action of Keap1-Nrf2 modulators. acs.org

Methodologies and Assays Utilizing Keap1 Nrf2 Probes

In Vitro Biochemical Assays

Biochemical assays offer a direct look at how a probe interacts with Keap1-Nrf2 proteins and the functional results in a controlled, cell-free setting.

These assays are central to measuring a probe's capacity to interrupt the protein-protein interaction (PPI) between Keap1 and Nrf2.

Förster Resonance Energy Transfer (FRET) FRET-based assays track the closeness of Keap1 and a part of the Nrf2 protein (the Neh2 domain). nih.gov In a typical setup, Keap1 is joined to a donor fluorophore and the Nrf2 peptide to an acceptor fluorophore. nih.gov If the proteins interact, the fluorophores are near enough for energy transfer. nih.gov A successful inhibitor probe breaks this interaction, causing a detectable drop in the FRET signal. nih.govrevvity.com This method is good for screening many compounds to find potential Keap1-Nrf2 inhibitors. nih.govmdpi.com

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is another assay based on proximity, often used for Keap1-Nrf2 interaction studies. researchgate.netsci-hub.se In this system, one protein is attached to a donor bead and its partner to an acceptor bead. revvity.com When the protein interaction brings the beads close, a signal is produced. revvity.com Compounds that break the Keap1-Nrf2 interaction stop this signal, making it a useful tool for high-throughput screening. revvity.comresearchgate.net

Surface Plasmon Resonance (SPR) SPR is a technique that does not require labels and gives detailed kinetic data on the binding between a probe and its target protein. nih.govnih.gov Keap1 protein is fixed on a sensor chip, and a solution with the Nrf2 peptide or a small molecule probe is passed over it. nih.govcam.ac.uk Binding changes the refractive index, which is detected. nih.gov This allows for finding the association (ka) and dissociation (kd) rates, and the binding affinity (KD). nih.govcam.ac.uk

Table 1: Comparison of Keap1-Nrf2 Interaction Assays

| Assay Type | Principle | Common Application | Key Data Output |

|---|---|---|---|

| FRET | Measures energy transfer between two light-sensitive molecules that are close. nih.gov | High-throughput screening for inhibitors of the Keap1-Nrf2 interaction. nih.gov | Change in fluorescence emission ratio. nih.gov |

| AlphaScreen | A bead-based assay measuring molecule interaction through a luminescent signal. revvity.com | High-throughput screening to find compounds that disrupt the Keap1-Nrf2 complex. revvity.comresearchgate.net | Luminescent signal intensity. revvity.com |

| SPR | Detects binding in real-time by measuring changes in the refractive index. nih.gov | Characterizing binding kinetics and affinity of probes to Keap1. nih.govnih.gov | Association rate (ka), dissociation rate (kd), and affinity (KD). nih.gov |

Keap1 is a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which marks Nrf2 for ubiquitination and breakdown. revvity.comthesgc.orgnih.govresearchgate.netnih.gov Assays measuring this E3 ligase activity are vital. These in vitro ubiquitination assays rebuild the main parts of the ubiquitination process, including the E1 activating enzyme, E2 conjugating enzyme, the Keap1-CUL3-RBX1 E3 ligase complex, ubiquitin, and the Nrf2 substrate. nih.govnih.gov The reaction starts with ATP. nih.gov The amount of Nrf2 ubiquitination is then checked by immunoblotting. nih.govresearchgate.net Probes that inhibit the Keap1-Nrf2 interaction should lower Nrf2 ubiquitination in this system. mdpi.com

Many Keap1-Nrf2 pathway activators are electrophiles that covalently modify certain cysteine residues on Keap1. pnas.orgnih.govacs.org This stops Keap1 from targeting Nrf2 for breakdown. pnas.orgacs.org Profiling this reactivity is key and is often done with mass spectrometry (MS). pnas.orgnih.govacs.orgpnas.org In these tests, Keap1 is mixed with the probe, then the protein is digested. pnas.orgacs.orgpnas.org LC-MS/MS is then used to find which peptides were modified, pinpointing the cysteine residues that formed adducts. pnas.orgnih.govpnas.org This information is important for understanding the covalent mechanism. A method called SLC-ABPP has been made to screen large libraries of these compounds in cells. nih.gov

Thermal shift assays, or differential scanning fluorimetry (DSF), check if a probe binds to its target protein, like Keap1. nih.govthesgc.orgelifesciences.orgresearchgate.netresearchgate.net The idea is that ligand binding usually stabilizes the protein, raising its melting temperature (Tm). researchgate.netresearchgate.net The assay is done by mixing Keap1 with a dye that binds to hydrophobic parts of the protein as it unfolds. researchgate.net The sample is heated, and fluorescence is watched. researchgate.net The Tm is when 50% of the protein is unfolded. researchgate.net A higher Tm with a probe shows direct binding to Keap1. nih.govelifesciences.orgresearchgate.netresearchgate.net

Cellular Assays

Cellular assays are needed to confirm the activity of Keap1-Nrf2 probes in a more real-world setting, making sure they can reach their target in the cell and cause the right biological effect.

Normally, Nrf2 is kept in the cytoplasm by Keap1. nih.govarvojournals.org When the pathway is activated, Nrf2 moves to the nucleus, where it starts the transcription of its target genes. nih.govarvojournals.orgresearchgate.net Assays that watch this nuclear movement are a key way to confirm a probe's cellular activity. nih.govarvojournals.orgresearchgate.netresearchgate.net

Immunofluorescence In this method, cells are treated with the probe, then fixed. researchgate.netresearchgate.net An antibody for Nrf2 is added, then a secondary antibody with a fluorophore. researchgate.netresearchgate.net The cells are then looked at with a fluorescence microscope. researchgate.netresearchgate.net In untreated cells, Nrf2's signal is mostly in the cytoplasm. researchgate.net In treated cells, a much stronger nuclear signal is seen, showing Nrf2 has moved. researchgate.netresearchgate.net

High-Content Imaging (HCI) HCI makes immunofluorescence automatic and gives quantitative data on a big scale. plos.org Cells in multi-well plates are treated with compounds and stained for Nrf2 and the nucleus (often with DAPI). plos.org Automated microscopy and software then take and analyze images from many cells. plos.org The software measures the Nrf2 signal in the cytoplasm and nucleus, allowing a nuclear-to-cytoplasmic ratio to be calculated. plos.org This gives a solid, quantitative measure of Nrf2 activation, making HCI useful for dose-response studies. plos.org

ARE-Luciferase Reporter Gene Assays for Nrf2 Transcriptional Activity

ARE-luciferase reporter gene assays are a fundamental tool for quantifying the transcriptional activity of the nuclear factor erythroid 2-related factor 2 (Nrf2). biocompare.comindigobiosciences.combpsbioscience.com This cell-based assay is designed to monitor the activation of the Nrf2 antioxidant pathway. biocompare.combpsbioscience.com The core of this assay is a reporter vector containing the firefly luciferase gene, which is controlled by a minimal promoter and multiple copies of the Antioxidant Response Element (ARE). biocompare.combpsbioscience.comresearchgate.net The ARE is the specific DNA sequence to which Nrf2 binds to initiate gene transcription. bpsbioscience.commdpi.com